molecular formula C18H14Cl2N2OS B2933678 N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 438030-23-0

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2933678
CAS No.: 438030-23-0
M. Wt: 377.28
InChI Key: YASLXSUMPZREQH-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 438030-23-0) is a specialized organic compound with a molecular formula of C18H14Cl2N2OS and a molecular weight of 377.29 g/mol . This acetamide derivative features a benzyl group and a 4-(4-chlorophenyl)thiazol-2-yl moiety attached to a central acetamide core, making it a valuable scaffold in chemical synthesis and drug discovery research . The presence of the thiazole ring, a privileged structure in medicinal chemistry, suggests potential for investigating biological activity. The chlorine atoms and specific substitution pattern on the thiazole ring are key structural features that researchers can utilize to explore structure-activity relationships (SAR) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or animal use . It is offered in various quantities to meet diverse laboratory needs, ensuring availability for ongoing chemical and pharmaceutical investigation .

Properties

IUPAC Name

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASLXSUMPZREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4-(4-chlorophenyl)-1,3-thiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Thiazole Substituents Molecular Weight Key Properties/Applications Reference
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Cl-Ph), 2-(Cl-acetamide) 287.17 Soluble in DMSO, methanol; research chemical
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(3-Cl-4-F-Ph), 2-(acetamide) 253.0 (LCMS) Kinase inhibitor candidate
N-Benzyl-2-{[5-(4-Cl-Ph)-1H-triazol-3-yl]sulfanyl}acetamide Triazole-thioacetamide hybrid Potential antimicrobial agent

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances stability and influences π-π stacking in crystallography .
  • Benzyl vs.

Variations in the Acetamide Moiety

Compound Name Acetamide Substituents Synthetic Method Biological Relevance Reference
N-Benzyl-2-chloro-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl, benzyl Chloroacetyl chloride + DMF/TEA Carbonic anhydrase inhibition
2-(4-Hydroxypiperidin-1-yl)-N-(4-Ph-thiazol-2-yl)acetamide Piperidine-hydroxyl group Nucleophilic substitution CNS activity (e.g., sedative effects)
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Coumarin-thiazole hybrid Acetylation of 3-(thiazol-4-yl)coumarin Anticancer potential

Key Observations :

  • Chloro vs. Hydroxypiperidine : Chloro substituents enhance electrophilicity, favoring nucleophilic reactions, while hydroxypiperidine introduces hydrogen-bonding capacity .
  • Hybrid Structures : Coumarin-thiazole hybrids (e.g., compound 2 ) exhibit fluorescence properties useful in bioimaging.

Physicochemical and Spectral Properties

Property Target Compound 2-Chloro-N-[4-(4-Cl-Ph)-thiazol-2-yl]acetamide N-[4-(3-Cl-4-F-Ph)-thiazol-2-yl]acetamide
Solubility Chloroform, DMSO, methanol Chloroform, methanol Ethanol, DCM
Melting Point Not reported Not reported 120–122°C (synthetic intermediate)
Spectral Data (¹H NMR) Aromatic protons (δ 7.2–7.8 ppm) δ 7.5–7.8 (Ar-H), δ 4.2 (CH₂Cl) δ 7.4–7.6 (Ar-H), δ 2.1 (CH₃CO)

Biological Activity

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H14_{14}Cl2_{2}N2_{2}OS
  • Molecular Weight : 377.3 g/mol
  • CAS Number : 438030-23-0

The presence of the thiazole ring contributes significantly to the compound's biological reactivity and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that structural modifications on the phenyl ring can enhance its efficacy against various microbial strains. For instance, halogenated phenyl groups have been found to increase lipophilicity and bioavailability, making these compounds promising candidates for further development in antimicrobial therapies.

Comparative Antimicrobial Efficacy

Compound NameStructureBiological ActivityUnique Features
N-(4-bromophenyl)-2-chloroacetamideContains bromine instead of chlorineEnhanced antimicrobial activityHigher lipophilicity due to bromine
N-(4-fluorophenyl)-2-chloroacetamideContains fluorineEffective against specific Gram-positive bacteriaFluorine enhances metabolic stability
N-(p-toluidine)-2-chloroacetamideMethyl group on phenyl ringModerate antimicrobial propertiesMethyl group affects solubility

Anticancer Activity

The thiazole moiety is also associated with anticancer properties. Studies have demonstrated that compounds containing the thiazole ring can exhibit significant cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives have shown IC50_{50} values in the low micromolar range against human cancer cell lines, indicating strong potential for development as anticancer agents .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole-containing compounds. In particular, studies have shown that modifications to the thiazole structure can lead to enhanced anticonvulsant effects in animal models. The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazole ring are crucial for maximizing anticonvulsant activity .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Cytotoxicity Against Cancer Cell Lines

In a cytotoxicity assay involving several cancer cell lines (e.g., A431 and HT29), this compound showed promising results with IC50_{50} values lower than those of established chemotherapeutics like doxorubicin. This suggests its potential as an effective anticancer agent .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, and what reagents are critical for its formation?

The compound is typically synthesized via nucleophilic substitution reactions. A key method involves reacting 2-amino-4-(4-chlorophenyl)thiazole derivatives with 2-chloro-N-benzylacetamide in the presence of a base like triethylamine. Acetone or dichloromethane is often used as the solvent, with reaction times ranging from 8–24 hours at room temperature. The purity of intermediates, such as 4-(4-chlorophenyl)-1,3-thiazol-2-amine, is critical to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR : Identifies proton environments (e.g., benzyl CH2, thiazole protons) and confirms substitution patterns.
  • IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and thiazole nitrogens) .

Q. How is the antibacterial activity of this compound initially evaluated in academic research?

Standard assays include:

  • Agar Diffusion : Measures zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Determination : Uses broth dilution to quantify minimum inhibitory concentrations. The chloro substituents on the phenyl and acetamide groups are hypothesized to enhance membrane penetration .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed using SHELX?

Challenges include:

  • Disorder in Flexible Groups : The benzyl or thiazole moieties may exhibit positional disorder. SHELXL’s PART and AFIX commands help model partial occupancies .
  • Hydrogen Bonding Networks : SHELX’s DFIX and DANG restraints stabilize refinement of N–H⋯O/N interactions, which are critical for dimer formation in the crystal lattice .
  • Twinned Data : TWIN and BASF instructions resolve overlapping reflections in non-merohedral twinning .

Q. How do structural modifications (e.g., halogen substitution) influence its antitumor activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl vs. 4-Methoxyphenyl : Chlorine enhances electron-withdrawing effects, improving DNA intercalation, while methoxy groups reduce cytotoxicity.
  • Thiazole vs. Oxadiazole : Thiazole derivatives show higher selectivity for cancer cell lines (e.g., MCF-7) due to improved steric compatibility with kinase active sites .

Q. How can conflicting reports on its mechanism of action (e.g., protein synthesis inhibition vs. kinase targeting) be reconciled?

Contradictions may arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays (e.g., EGFR vs. VEGFR-2) alter IC50 values.
  • Cellular Context : Differential expression of target proteins in cell lines (e.g., HeLa vs. HepG2). Dual mechanisms can be validated via siRNA knockdowns of suspected targets .

Q. What role does triethylamine play in optimizing its synthetic yield?

Triethylamine acts as both a base (deprotonating the thiazole amine for nucleophilic attack) and a catalyst (stabilizing intermediates via H-bonding). Excess triethylamine (>1.5 eq) can lead to side reactions, such as hydrolysis of the chloroacetamide group .

Q. How does polymorphism affect its biological activity, and what techniques identify polymorphic forms?

Polymorphs with distinct dihedral angles (e.g., 54.8° vs. 77.5° between dichlorophenyl and thiazole planes) exhibit varying solubility and binding affinities. Techniques include:

  • PXRD : Distinguishes lattice parameters.
  • DSC : Identifies thermal stability differences.
  • Solid-State NMR : Probes local molecular environments .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity + Western blotting for downstream protein expression).
  • Synthetic Optimization : Use DOE (Design of Experiments) to balance reaction time, temperature, and reagent stoichiometry .
  • Crystallography Workflow : Combine SHELX with WinGX for structure solution and PLATON for validation of hydrogen-bonding motifs .

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